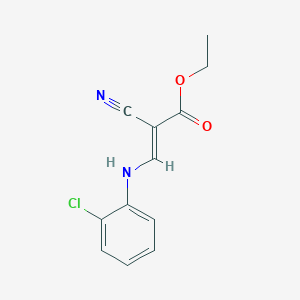

Ethyl 3-(2-chloroanilino)-2-cyanoacrylate

Overview

Description

Ethyl 3-(2-chloroanilino)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This particular compound is characterized by the presence of an ethyl ester group, a cyano group, and a 2-chloroanilino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 2-chloroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 2-chloroaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloroanilino)-2-cyanoacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of ethyl 3-(2-aminoanilino)-2-cyanoacrylate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "Ethyl 3-(2-chloroanilino)-2-cyanoacrylate":

Scientific Research Applications

- Use as a building block Ethyl 3-(2-chloro-4-nitrophenylamino)-2-cyanoacrylate can be used in the synthesis of complex organic molecules.

- Potential biological activities It has been investigated for potential biological activities, such as antimicrobial and anticancer properties.

- Potential use in drug development It has been explored for potential use in drug development and therapeutic applications.

- Production of dyes, pigments, and other industrial chemicals It is utilized in the production of dyes, pigments, and other industrial chemicals.

Other applications of ethyl-2-cyanoacrylate

- Corneal adhesive Ethyl-2-cyanoacrylate adhesive has been used for sealing small corneal perforations . A study in Thailand showed a 91% success rate in corneal gluing with ethyl-2-cyanoacrylate adhesive for treating perforated corneal ulcers and descemetocele .

Tissue adhesive:* Ethyl 2-cyanoacrylate may be considered as an alternative or adjunct to conventional techniques in controlling hemorrhage that cannot be controlled by conventional methods, in tissue repair, and in the control of pulmonary air leakage and may be used in vascular, myocardial, and pulmonary surgery . - Treatment for painful rhagades Ethyl-2-cyanoacrylate can be used for the topical treatment of painful rhagades .

Mechanisms of Action

- The mechanism of action of ethyl 3-(2-chloro-4-nitrophenylamino)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyano groups also contribute to the compound’s reactivity and potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate primarily involves its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, facilitating the nucleophilic attack by water molecules. This leads to the formation of long polymer chains, which provide strong adhesive properties. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-cyanoacrylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Butyl 2-cyanoacrylate: Contains a butyl ester group, offering different adhesive properties.

Octyl 2-cyanoacrylate: Known for its use in medical adhesives due to its flexibility and lower toxicity.

Uniqueness

Ethyl 3-(2-chloroanilino)-2-cyanoacrylate is unique due to the presence of the 2-chloroanilino group, which imparts specific chemical reactivity and adhesive properties. This makes it particularly useful in applications requiring strong and durable bonds .

Biological Activity

Ethyl 3-(2-chloroanilino)-2-cyanoacrylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of a cyanoacrylate moiety that allows for strong covalent bonding with biological substrates, which is crucial for its activity in biological systems. The compound's ability to form stable interactions with cellular components underlies its potential therapeutic applications.

The mechanism of action involves the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is similar to other cyanoacrylates, which have been shown to exhibit antimicrobial properties by interfering with microbial cell wall synthesis and function .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have demonstrated that it exhibits significant inhibitory effects against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Anticancer Activity

Recent research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | DNA damage |

Case Studies

- Wound Healing Applications : A study evaluated the use of ethyl cyanoacrylate adhesives in surgical wound closure. Results indicated improved healing rates and reduced infection compared to traditional suturing methods .

- Bone Graft Fixation : Research on ethyl cyanoacrylate in bone graft fixation showed that it did not interfere with local osteoblastic activity, promoting effective healing without significant cytotoxicity .

- Herbicidal Activity : this compound derivatives were tested for herbicidal properties, showing promising results against several weed species, indicating potential agricultural applications .

Properties

IUPAC Name |

ethyl 3-(2-chloroanilino)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCQAAUPCCUXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324106 | |

| Record name | ethyl 3-(2-chloroanilino)-2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64317-75-5 | |

| Record name | ethyl 3-(2-chloroanilino)-2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.